Lipofermata

Catalog No.
S1660126
CAS No.
M.F
C15H10BrN3OS
M. Wt
360.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lipofermata

Product Name

Lipofermata

IUPAC Name

5-bromo-5'-phenylspiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]-2-one

Molecular Formula

C15H10BrN3OS

Molecular Weight

360.2 g/mol

InChI

InChI=1S/C15H10BrN3OS/c16-10-6-7-12-11(8-10)15(14(20)17-12)19-18-13(21-15)9-4-2-1-3-5-9/h1-8,19H,(H,17,20)

InChI Key

RRBYYBWDUNSVAW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NNC3(S2)C4=C(C=CC(=C4)Br)NC3=O

Synonyms

5'-bromo-5-phenyl-spiro(3H-1,3,4-thiadiazole-2,3'-indoline)-2'-one, CB16.2 compound, lipofermata

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3(S2)C4=C(C=CC(=C4)Br)NC3=O

Anti-tumor properties

Studies suggest Lipofermata may possess anti-tumor properties. Research in mice models demonstrated its ability to:

  • Delay tumor growth: Lipofermata treatment resulted in a delay in the growth of various types of tumors in mice, including melanoma and lung cancer [].
  • Reduce fatty acid uptake: The molecule appears to reduce the uptake of fatty acids by tumor cells, potentially limiting their growth and survival [].

These findings warrant further investigation to understand the underlying mechanisms and potential therapeutic applications of Lipofermata in cancer treatment.

Immunomodulatory effects

Lipofermata has shown immunomodulatory effects, influencing the activity of immune cells. Research suggests it can:

  • Reduce reactive oxygen species (ROS) production: Lipofermata treatment can lower ROS levels in immune cells, potentially mitigating oxidative stress and enhancing their function [].
  • Modulate macrophage activity: Studies indicate Lipofermata might influence the behavior of macrophages, a type of immune cell, impacting their ability to fight infections and inflammation [].

These findings suggest the potential of Lipofermata to modulate immune response, potentially leading to applications in various immune-related disorders.

Other areas of exploration

While the research is ongoing, Lipofermata is also being explored in other areas including:

  • Metabolic disorders: Investigating potential effects on lipid metabolism and its role in conditions like obesity and metabolic syndrome.
  • Neurodegenerative diseases: Exploring potential neuroprotective properties and its impact on neurodegenerative processes.

Lipofermata is a small molecule compound identified as a specific inhibitor of fatty acid transport protein 2 (FATP2). It exhibits a chemical structure characterized by its ability to selectively inhibit the uptake of long-chain fatty acids, demonstrating an inhibitory concentration (IC50) of approximately 4.84 µM. Unlike other inhibitors, Lipofermata does not affect glucose transport or the activity of long-chain acyl-CoA synthetase, making it a unique agent in the realm of metabolic regulation and potential therapeutic applications for lipotoxic conditions .

Lipofermata competitively inhibits FATP2, a protein responsible for transporting long-chain fatty acids across the cell membrane [, ]. By inhibiting FATP2, Lipofermata reduces the cellular uptake of these fatty acids, impacting various cellular processes like lipid storage and energy production. Studies suggest that Lipofermata may also affect other cellular functions by perturbing zinc homeostasis in bacteria [].

Lipofermata primarily functions through the inhibition of fatty acid uptake in various cell types. In particular, it has been shown to prevent palmitate-induced oxidative stress and cell death in hepatocyte and pancreatic cell lines (hsHepG2 and rnINS-1E) in a dose-dependent manner. This inhibition leads to reduced intracellular lipid accumulation and mitigates the effects of lipotoxicity, which can result in cellular apoptosis and endoplasmic reticulum stress .

Lipofermata has demonstrated significant biological activity in several contexts:

  • Cancer Cell Proliferation: In bladder cancer cells, Lipofermata induces apoptosis and inhibits cell migration by modulating key signaling pathways such as PI3K/Akt/mTOR. It promotes the expression of ATF3, a tumor suppressor gene, while inhibiting FATP2 expression .
  • Lipotoxicity: The compound alleviates lipotoxicity by reducing triglyceride levels in acute kidney injury models, showcasing its potential for treating metabolic disorders associated with excessive lipid accumulation .
  • Immunosuppressive Activity: In myeloid-derived suppressor cells from tumor-bearing mice, Lipofermata alters lipid profiles that may enhance immunosuppressive functions, affecting tumor progression and response to immunotherapy .

The synthesis of Lipofermata involves several chemical steps:

  • Starting Materials: The synthesis begins with commercially available precursors that undergo multiple reactions including alkylation and condensation.
  • Intermediate Formation: Key intermediates are formed through reactions such as thiobenzoylation and hydrazone formation.
  • Final Product Isolation: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity for biological testing .

LipofermataInhibits FATP2Long-chain fatty acidsCancer therapy, metabolic disordersEtomoxirInhibits carnitine palmitoyltransferaseLong-chain fatty acidsMetabolic disordersPerhexilineInhibits carnitine palmitoyltransferaseLong-chain fatty acidsCardiovascular diseasesTrimetazidineModulates fatty acid oxidationVariousCardiovascular diseases

Lipofermata’s selectivity for FATP2 sets it apart from these compounds, which may target broader metabolic pathways or different enzymes involved in fatty acid metabolism .

Studies have shown that Lipofermata interacts specifically with FATP2, leading to significant alterations in lipid metabolism within cells. This interaction has been characterized through various assays that measure changes in fatty acid uptake and subsequent metabolic effects. Additionally, investigations into its effects on apoptotic pathways reveal that Lipofermata can modulate key proteins involved in cell survival and death mechanisms .

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

358.97280 g/mol

Monoisotopic Mass

358.97280 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-08-15

Explore Compound Types